molecular formula C6H10 B1581292 4-Methyl-1-pentyne CAS No. 7154-75-8

4-Methyl-1-pentyne

Cat. No.: B1581292
CAS No.: 7154-75-8
M. Wt: 82.14 g/mol
InChI Key: OXRWICUICBZVAE-UHFFFAOYSA-N
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Description

4-Methyl-1-pentyne, also known as isobutylacetylene, is an organic compound with the molecular formula C6H10. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its terminal alkyne group, making it a versatile building block in organic synthesis.

Mechanism of Action

Target of Action

4-Methyl-1-pentyne, also known as Isobutylacetylene or Isobutylethyne , is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond . The primary targets of this compound are organic molecules and biochemical pathways where it can participate in various chemical reactions due to its unsaturated nature .

Mode of Action

The mode of action of this compound primarily involves its interaction with other organic molecules through chemical reactions. As an alkyne, it is much more reactive than alkanes . It can participate in a variety of chemical reactions, including addition, oxidation, and polymerization reactions . The triple bond in this compound can be broken, allowing it to form new bonds with other atoms or molecules .

Biochemical Pathways

For instance, it can be involved in the synthesis of larger organic molecules or polymers .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in and the molecules it interacts with. For instance, in a reaction with another organic molecule, it could lead to the formation of a larger molecule or a different compound with new properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, temperature and pressure can affect the rate and direction of the chemical reactions it participates in . Additionally, the presence of other chemicals or substances can also impact its reactivity .

Safety and Hazards

4-Methyl-1-pentyne is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if inhaled or swallowed . Safety measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting .

Future Directions

4-Methyl-1-pentyne has potential applications in the synthesis of various other organic compounds, ranging from simple alkenes and alkanes to more complex molecules such as pharmaceuticals and polymers . It is also used in the fabrication of mixed matrix membranes (MMMs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1-pentyne can be synthesized through various methods, including the dehydrohalogenation of vicinal dihalides. This process involves the elimination of hydrogen halides from dihaloalkanes using strong bases such as sodium amide in liquid ammonia . Another method involves the alkylation of acetylene derivatives with appropriate alkyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of alkanes or the partial hydrogenation of alkynes. These processes are carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-pentyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Halogens (e.g., bromine) in the presence of a solvent like carbon tetrachloride.

    Hydrogenation: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Hydrohalogenation: Hydrogen halides such as hydrogen chloride or hydrogen bromide.

Major Products Formed:

    Haloalkenes: Formed from halogenation and hydrohalogenation reactions.

    Alkanes: Formed from hydrogenation reactions.

    Carboxylic Acids: Formed from oxidative cleavage reactions.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1-pentyne is unique due to its terminal alkyne group, which imparts high reactivity and versatility in organic synthesis. Its ability to undergo a wide range of addition and substitution reactions makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-methylpent-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h1,6H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRWICUICBZVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221778
Record name 1-Pentyne, 4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-75-8
Record name 4-Methyl-1-pentyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-pentyne
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73905
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentyne, 4-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID00221778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1-pentyne
Source European Chemicals Agency (ECHA)
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Record name 4-METHYL-1-PENTYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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